molecular formula C17H17N3O2 B4669546 2-{2-[(2-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide

2-{2-[(2-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide

Cat. No.: B4669546
M. Wt: 295.34 g/mol
InChI Key: NDVOVTIOQSSTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(2-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-{2-[(2-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide has shown potential applications in various scientific fields. In medicinal chemistry, it has been studied for its anticancer and antitumor properties. In addition, it has also been investigated for its antimicrobial and antifungal activities. Furthermore, it has been studied for its potential use as a fluorescent probe in biological imaging.

Mechanism of Action

The mechanism of action of 2-{2-[(2-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide is not fully understood. However, studies have shown that it may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It may also inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that this compound may have some biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) in cancer cells, which may contribute to its anticancer activity. It may also inhibit the activity of certain enzymes involved in bacterial and fungal growth.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{2-[(2-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide in lab experiments is its potential as a fluorescent probe for biological imaging. It may also have potential as a therapeutic agent for cancer, bacterial, and fungal infections. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 2-{2-[(2-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide. One direction is to further investigate its mechanism of action to better understand its potential therapeutic applications. Another direction is to explore its potential as a fluorescent probe for biological imaging. Additionally, more studies are needed to determine its safety and efficacy in animal models and clinical trials.

Properties

IUPAC Name

2-[2-[(2-methylphenoxy)methyl]benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12-6-2-5-9-15(12)22-11-17-19-13-7-3-4-8-14(13)20(17)10-16(18)21/h2-9H,10-11H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVOVTIOQSSTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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